Product packaging for 7-ethoxy-4-propyl-2H-chromen-2-one(Cat. No.:)

7-ethoxy-4-propyl-2H-chromen-2-one

Cat. No.: B5643185
M. Wt: 232.27 g/mol
InChI Key: KAVXFUQHTJCZGV-UHFFFAOYSA-N
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Description

7-Ethoxy-4-propyl-2H-chromen-2-one (CAS 428845-74-3) is a synthetic coumarin derivative of significant interest in chemical and pharmaceutical research . This compound features a propyl substituent at the 4-position and an ethoxy group at the 7-position of the core 2H-chromen-2-one scaffold . The coumarin core is a privileged structure in medicinal chemistry, known for its versatile biological activities and excellent fluorescence properties . Researchers value this scaffold for its potential as an inhibitor of cancer-associated carbonic anhydrase isoforms (CA-IX and XII), a key target in hypoxic tumors . Furthermore, the structural features of this molecule, including its lipophilic propyl chain, may enhance membrane permeability, making it a valuable intermediate for developing more complex bioactive molecules and fluorescent probes . This product is supplied for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O3 B5643185 7-ethoxy-4-propyl-2H-chromen-2-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-ethoxy-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-3-5-10-8-14(15)17-13-9-11(16-4-2)6-7-12(10)13/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVXFUQHTJCZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2H-Chromen-2-one Core Structures

The construction of the 2H-chromen-2-one ring system is central to the synthesis of its numerous derivatives. Over the years, several named reactions have become the cornerstone of coumarin (B35378) synthesis, each with its own set of advantages and substrate scope.

Pechmann Condensation and its Variants

The Pechmann condensation, first reported by Hans von Pechmann in 1883, is one of the most widely used methods for synthesizing coumarins. wikipedia.orgacgpubs.org The reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org The mechanism commences with a transesterification reaction, followed by an intramolecular cyclization and subsequent dehydration to yield the coumarin ring. wikipedia.orgyoutube.com

A variety of acid catalysts can be employed, including strong mineral acids like sulfuric acid (H₂SO₄), as well as Lewis acids such as aluminum chloride (AlCl₃), and solid acid catalysts. nih.govarkat-usa.org The reaction conditions can be harsh for simple phenols, but highly activated phenols, such as resorcinol (B1680541), can undergo the condensation under much milder conditions. wikipedia.org For instance, 7-hydroxy-4-methylcoumarin can be synthesized from resorcinol and ethyl acetoacetate. youtube.comresearchgate.netslideshare.net The versatility of the Pechmann reaction allows for the synthesis of 4-substituted coumarins by selecting the appropriate β-ketoester. arkat-usa.org

Reactant 1Reactant 2Catalyst ExampleProduct
Phenolβ-KetoesterSulfuric Acid4-Substituted Coumarin
ResorcinolEthyl acetoacetateAmberlyst-157-Hydroxy-4-methylcoumarin
3-MethoxyphenolEthyl acetoacetateMoO₃/Al₂O₃7-Methoxy-4-methylcoumarin

Knoevenagel Condensation Approaches

The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction utilized for coumarin synthesis. wikipedia.orgorganic-chemistry.org This reaction is a modification of the aldol (B89426) condensation and typically involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as piperidine (B6355638) or pyridine. nih.govwikipedia.org

For coumarin synthesis, a salicylaldehyde (B1680747) derivative is condensed with an active methylene compound like diethyl malonate or ethyl acetoacetate. sigmaaldrich.comrsc.org The reaction proceeds through a nucleophilic addition followed by a dehydration step, leading to the formation of an α,β-unsaturated product which then undergoes cyclization to form the lactone ring of the coumarin. wikipedia.orgsigmaaldrich.com This method is particularly useful for producing coumarins with substituents at the 3-position. The use of microwave irradiation has been shown to accelerate the reaction. libretexts.org

Reactant 1Reactant 2Catalyst ExampleProduct Feature
SalicylaldehydeActive Methylene CompoundPiperidine3-Substituted Coumarin
Substituted SalicylaldehydesEthyl AcetoacetateL-proline/Ionic Liquid3-Acetylcoumarin
Aromatic AldehydesMalononitrileEthylenediammonium diacetate (EDDA)α,β-Unsaturated Product

Perkin Reaction and Related Protocols

The Perkin reaction, first described in 1868, represents one of the earliest methods for coumarin synthesis. nih.gov The classic Perkin reaction involves the condensation of salicylaldehyde with an acetic anhydride (B1165640) in the presence of a weak base, such as sodium acetate (B1210297), to produce coumarin itself. wikipedia.org The mechanism is believed to involve the intramolecular aldol-type condensation of an O-acetyl salicylaldehyde intermediate. wikipedia.org While historically significant, this method can sometimes result in lower yields compared to more modern techniques. organic-chemistry.org

Wittig Reaction and Phosphonium Ylide Methodologies

The Wittig reaction offers a powerful and specific method for alkene synthesis, which can be adapted for the formation of the coumarin ring system. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction involves a carbonyl compound (an aldehyde or ketone) and a phosphorus ylide. youtube.com The key advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled. libretexts.org

In the context of coumarin synthesis, an appropriately substituted phosphorus ylide can be reacted with a salicylaldehyde derivative. The reaction proceeds through a cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the alkene (the coumarin) and a phosphine (B1218219) oxide. organic-chemistry.orgresearchgate.net This method is particularly valuable for creating specific substitution patterns on the coumarin core that might be difficult to achieve through other condensation reactions. ias.ac.in

Specific Synthesis of 7-Ethoxy-4-Propyl-2H-Chromen-2-one

The synthesis of the specifically substituted coumarin, this compound, can be strategically approached in two primary ways: by constructing the coumarin ring with the desired substituents already in place, or by functionalizing a pre-formed coumarin core.

Regioselective Functionalization at C-7 Position

A highly efficient and common strategy for synthesizing 7-alkoxy coumarins involves a two-step process. First, a 7-hydroxycoumarin is synthesized, followed by an etherification reaction to introduce the ethoxy group at the C-7 position.

Synthesis of the 7-Hydroxy-4-propylcoumarin Intermediate: The Pechmann condensation is ideally suited for this step. The reaction involves the condensation of resorcinol (1,3-dihydroxybenzene) with ethyl butyrylacetate (a β-ketoester). clockss.org The presence of the hydroxyl group at the meta-position of resorcinol directs the cyclization to form the 7-hydroxycoumarin derivative. The propyl group at the C-4 position is derived from the butyryl group of the ketoester. This reaction is typically catalyzed by a strong acid like sulfuric acid. clockss.org

Etherification of the C-7 Hydroxyl Group: The resulting 7-hydroxy-4-propylcoumarin can then be O-alkylated to introduce the ethoxy group. A standard Williamson ether synthesis is effective for this transformation. The 7-hydroxycoumarin is treated with a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. This is followed by the addition of an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663) , to yield the final product, this compound.

Alkylation Strategies for Propyl Group Introduction at C-4

The introduction of an alkyl group, such as a propyl substituent, at the C-4 position of the coumarin nucleus is a critical step in the synthesis of this compound. While direct alkylation at C-4 of a pre-formed coumarin ring can be challenging, various synthetic strategies have been developed to achieve this transformation.

One common approach involves the Pechmann condensation, a classic method for coumarin synthesis. In this reaction, a phenol (in this case, 3-ethoxyphenol) is reacted with a β-ketoester bearing the desired C-4 substituent. For the synthesis of this compound, ethyl 3-oxohexanoate (B1246410) would be the appropriate β-ketoester. The reaction is typically catalyzed by an acid, such as sulfuric acid or a Lewis acid. researchgate.netresearchgate.net

Alternative strategies may involve the modification of a pre-existing group at the C-4 position. For instance, a 4-methylcoumarin (B1582148) derivative can undergo condensation reactions with aromatic aldehydes to yield styryl derivatives. niscpr.res.in While not a direct propyl introduction, this highlights the reactivity of the C-4 position for further functionalization. Another approach could involve a Wittig-type reaction or a Claisen rearrangement to introduce the propyl group, although these methods are less commonly reported for this specific substitution pattern.

Research into related coumarin syntheses shows that the C-4 position can be functionalized with various groups, including chloromethyl and trifluoromethyl moieties, through different synthetic routes. nih.govnih.gov These methods could potentially be adapted for the introduction of a propyl group.

Optimization of Reaction Conditions and Yields

The efficiency of coumarin synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.

For the Pechmann condensation, the strength and concentration of the acid catalyst are crucial. While strong acids like sulfuric acid are effective, they can lead to side reactions and harsh work-up procedures. researchgate.net Researchers have explored the use of solid acid catalysts and milder Lewis acids to improve yields and simplify purification. The reaction temperature also plays a significant role; while higher temperatures can accelerate the reaction, they may also promote the formation of undesired byproducts.

The choice of solvent can influence both the solubility of the reactants and the reaction pathway. In some cases, solvent-free conditions have been shown to be effective, particularly in the context of green chemistry. sciencemadness.org The optimization of these parameters is essential for maximizing the yield of this compound. For instance, studies on the synthesis of 7-hydroxy-4-methylcoumarin have shown that using trifluoroacetic acid as a solvent can lead to excellent yields on a larger scale. researchgate.net

Catalyst/Solvent SystemTemperature (°C)Yield (%)Reference
Sulfuric Acid100Moderate researchgate.net
Trifluoroacetic AcidNot specifiedHigh researchgate.net
Piperidine (solvent-free)Room TemperatureGood sciencemadness.org

Derivatization Strategies and Analogue Synthesis

The core this compound scaffold can be chemically modified at various positions to generate a library of analogues with potentially enhanced or novel properties.

Chemical Modifications at the Chromen-2-one Scaffold

The chromen-2-one (coumarin) ring system offers several sites for chemical modification. The most common positions for derivatization are the C-3, C-4, C-5, C-6, C-7, and C-8 positions. For this compound, the aromatic ring is a primary target for electrophilic substitution reactions such as nitration, halogenation, and sulfonation, which would likely occur at the C-6 or C-8 positions.

Furthermore, the ethoxy group at C-7 can be cleaved to yield the corresponding 7-hydroxy derivative, which can then be further functionalized through esterification or etherification with a variety of substituents. nih.gov This approach allows for the introduction of diverse functional groups, including those that can link the coumarin to other molecules. For example, 7-hydroxycoumarins have been reacted with bromoalkanes to introduce linker arms for conjugation. mdpi.com

The C-3 position can also be functionalized. For instance, Vilsmeier-Haack formylation can introduce a formyl group at C-3, which can then be used in subsequent reactions. scispace.com

Synthesis of Conjugates and Hybrid Molecules

Coumarin derivatives are often conjugated with other pharmacophores or molecular entities to create hybrid molecules with enhanced biological activity or for use as fluorescent probes. The this compound can be functionalized with a reactive group, often via the 7-hydroxy derivative, to enable conjugation.

A common strategy involves introducing a linker arm, such as an alkyne or azide, which can then be used in "click chemistry" reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecules. nih.govrsc.org For example, a propargyl group can be introduced at the 7-hydroxy position, which can then react with an azide-containing molecule to form a triazole-linked conjugate. scispace.com This approach has been used to link coumarins to various moieties, including other heterocyclic systems like triazoles and benzothiazoles. niscpr.res.innih.govresearchgate.net

Multi-component Reaction Approaches for Diversification

Multi-component reactions (MCRs) are powerful tools for generating molecular diversity in a time- and resource-efficient manner. nih.gov In the context of coumarin synthesis, MCRs can be employed to construct the coumarin core or to append diverse substituents in a single step.

For example, a one-pot cascade method involving the condensation of a hydroxycoumarin, an arylglyoxal, and Meldrum's acid has been used to synthesize complex furo[2,3-f]chromen-3-yl)acetic acid derivatives. mdpi.com While this specific example starts with a different coumarin, the principle could be adapted for the diversification of this compound.

Another MCR approach is the Doebner reaction for the synthesis of quinoline-4-carboxylic acids, which involves an aromatic amine, an aldehyde, and pyruvic acid. nih.gov While not directly applicable to coumarin synthesis, it illustrates the power of MCRs in building complex heterocyclic systems. The development of novel MCRs involving this compound or its precursors could rapidly generate a library of diverse analogues for screening.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of coumarins is an area of growing importance, aiming to reduce the environmental impact of chemical processes. researchgate.netnih.goveurekaselect.com Key principles include the use of safer solvents, renewable starting materials, catalysts instead of stoichiometric reagents, and energy-efficient reaction conditions. nih.gov

For the synthesis of this compound, several green approaches can be considered. The use of water or other environmentally benign solvents in place of hazardous organic solvents is a primary goal. nih.govejcmpr.com Catalyst selection is also crucial; replacing corrosive and hazardous acids like sulfuric acid with recyclable solid acid catalysts or biocatalysts can significantly improve the green credentials of the synthesis.

Catalytic Methodologies in 2H-Chromen-2-one Synthesis and Functionalization

The development of catalytic methodologies has revolutionized the synthesis and functionalization of the 2H-chromen-2-one scaffold, offering efficient and selective alternatives to classical condensation reactions. mdpi.com Transition metal catalysis, in particular, has emerged as a powerful tool, enabling the construction of the coumarin core and the introduction of various substituents under mild conditions. thieme-connect.comresearchgate.net These methods often proceed via C-H bond activation, providing a cost-effective and atom-economical route to substituted coumarins from readily available starting materials. mdpi.comresearchgate.net

Catalytic strategies can be broadly categorized into two main approaches: the de novo synthesis of the coumarin backbone and the post-synthesis functionalization of a pre-formed ring system. mdpi.com A variety of transition metals, including palladium, rhodium, manganese, gold, iron, and platinum, have been successfully employed as catalysts in these transformations. mdpi.comresearchgate.netwhiterose.ac.ukmdpi.com

Catalytic Synthesis of the 2H-Chromen-2-one Core

Transition metal-catalyzed reactions provide direct pathways to the 2H-chromen-2-one skeleton, often with high regioselectivity, which can be a challenge in traditional methods like the Pechmann or Perkin reactions. mdpi.com A key strategy is the hydroarylation of alkynes, which can occur via intermolecular or intramolecular pathways. mdpi.com

For instance, the palladium-catalyzed intermolecular hydroarylation of phenols with propiolates is a one-step method for producing 4-substituted coumarins. mdpi.com The Kitamura group demonstrated that a Pd(OAc)₂ catalyst in a solution of trifluoroacetic acid (TFA) and dichloromethane (B109758) (DCM) could effectively catalyze the reaction between substituted phenols and phenylpropiolic acid, yielding coumarins with water as the only byproduct. mdpi.com

Rhodium-based catalytic systems have also proven effective. An efficient annulation strategy involves the reaction of phenolic acetates with acrylates using a dirhodium(II) acetate [Rh₂(OAc)₄] catalyst. acs.org This reaction, which proceeds through C-H bond activation, utilizes formic acid as a reducing agent and sodium acetate as a base to improve product yields. acs.org The method is versatile, accommodating both electron-rich and electron-deficient phenolic acetates with excellent regioselectivity. mdpi.comacs.org More recently, heterogeneous catalysts like graphitic carbon nitride (g-C₃N₄) have been utilized for the one-pot synthesis of related chromeno[2,3-b]pyridine derivatives, highlighting a move towards more sustainable and reusable catalytic systems. acs.org

Catalyst SystemReactantsReaction TypeKey FindingsReference
Pd(OAc)₂ in TFA/DCMSubstituted Phenols + Phenylpropiolic AcidIntermolecular HydroarylationDirect, regioselective synthesis of the coumarin skeleton. Water is the only side product. mdpi.com
[Rh₂(OAc)₄], NaOAc, HCO₂HPhenolic Acetates + AcrylatesAnnulation via C–H ActivationHigh yields for both electron-rich and electron-deficient phenols with excellent regioselectivity. mdpi.comacs.org
g-C₃N₄ (Graphitic Carbon Nitride)Salicylaldehydes + Malononitrile + ThiophenolsOne-Pot Multicomponent SynthesisDemonstrates the use of a reusable, metal-free heterogeneous catalyst under mild conditions. acs.org
Au/TiO₂6-hydroxy-5,7-dinitrocoumarin + p-tolylmethanolOne-Pot Tandem ReactionCatalyzes the synthesis of a complex chromeno[5,6-d]oxazol-7-one derivative. mdpi.com

Catalytic Functionalization of the 2H-Chromen-2-one Ring

The introduction of new substituents onto a pre-existing coumarin scaffold is a critical step for modifying its chemical and physical properties. Catalytic C-H functionalization is a primary strategy for this purpose, allowing for direct and selective modifications that avoid the need for pre-functionalized starting materials. mdpi.com The regioselectivity of these reactions is crucial, with the C-3 and C-4 positions of the coumarin ring being common targets for functionalization. researchgate.net

Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. For example, a novel Pd(II)-catalyzed dehydrogenative cross-coupling reaction between coumarins and H-phosphonates has been developed to install a phosphonate (B1237965) group at the C-3 position. acs.org This reaction proceeds with high selectivity, providing a direct route to 3-phosphonated coumarins. acs.org The proposed mechanism involves electrophilic palladation at the nucleophilic C-3 position of the coumarin ring. acs.org

Other important transition metal-catalyzed functionalization reactions include the Suzuki-Miyaura and Sonogashira couplings. tandfonline.comnih.gov These methods are used to form new carbon-carbon bonds, attaching aryl, ethynyl, or other moieties to the coumarin core, typically at the C-3 or C-4 positions, to synthesize a diverse range of derivatives. tandfonline.comnih.gov Manganese(I) carbonyl complexes have also been used for the C-H functionalization of coumarins to assemble fused polycyclic systems in a regioselective manner. whiterose.ac.uk

Catalyst SystemSubstratesPosition FunctionalizedReaction TypeKey FindingsReference
Pd(OAc)₂, K₂S₂O₈Coumarins + Dialkyl H-phosphonatesC-3Dehydrogenative Cross-Coupling / PhosphonationProvides moderate to good yields of 3-phosphonated coumarins with high regioselectivity. acs.org
Various Transition Metal Catalysts7-hydroxycoumarin derivativesC-3Suzuki-Miyaura & Sonogashira CouplingSynthesizes derivatives with aliphatic and aryl moieties attached at the C-3 position. tandfonline.comnih.gov
Mn(I) CarbonylsCoumarins + AlkynesNot specifiedC-H Functionalization / CyclizationVersatile method for the assembly of fused polycyclic pyridinium-containing coumarins. whiterose.ac.uk

Advanced Structural Characterization and Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy serves as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environments of individual protons and carbon atoms.

Detailed analysis of the ¹H NMR spectrum is essential for identifying the various proton environments within the 7-ethoxy-4-propyl-2H-chromen-2-one molecule. Each distinct proton or group of equivalent protons generates a unique signal, the chemical shift (δ) of which is indicative of its electronic surroundings. Furthermore, spin-spin coupling between neighboring protons provides valuable information about the connectivity of the molecular fragments.

No specific experimental ¹H NMR data for this compound was found in the public domain at the time of this writing. However, based on the analysis of structurally similar compounds, a hypothetical ¹H NMR spectrum can be predicted. The protons of the propyl group would be expected to show characteristic multiplets in the aliphatic region. The ethyl group of the ethoxy substituent would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The aromatic protons on the chromenone core would appear as distinct signals in the downfield region, with their splitting patterns revealing their substitution pattern. The vinylic proton at the 3-position would likely present as a singlet.

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a direct map of the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for a complete census of the carbon framework.

Specific experimental ¹³C NMR data for this compound is not currently available in published literature. A predicted spectrum would show signals for the carbonyl carbon of the lactone, the aromatic carbons, the carbons of the propyl and ethoxy groups, and the vinylic carbons of the pyrone ring. The chemical shifts of these carbons would be highly informative of their hybridization and chemical environment.

To unambiguously assemble the molecular puzzle, two-dimensional NMR techniques are indispensable. These experiments reveal correlations between different nuclei, providing definitive evidence of atomic connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing the connectivity within the propyl and ethoxy chains and in assigning the relative positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This powerful technique allows for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the different molecular fragments, such as linking the propyl group to the C4 position and the ethoxy group to the C7 position of the chromenone core.

While general principles of these techniques are well-established, their specific application to this compound is contingent on obtaining the actual experimental data, which is not presently available.

Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a unique "fingerprint" of a molecule by probing its vibrational modes. These methods are particularly effective for identifying the presence of specific functional groups.

The IR and Raman spectra of this compound would be characterized by a series of absorption or scattering bands corresponding to the stretching and bending vibrations of its various bonds. Key expected vibrations include those of the C-H bonds in the alkyl and aromatic regions, C-O stretching of the ether and lactone functionalities, and the characteristic C=O stretching of the lactone carbonyl group.

The lactone ring, a defining feature of the coumarin (B35378) scaffold, exhibits a strong and characteristic carbonyl (C=O) stretching band in the IR spectrum, typically in the region of 1700-1750 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the ring. The C-O-C stretching vibrations of the lactone and the ethoxy group would also produce prominent signals. The various C-H bending and stretching vibrations of the propyl and ethoxy substituents, as well as the aromatic C-H and C=C vibrations, would further populate the spectra, providing a comprehensive vibrational profile of the molecule.

As with the NMR data, specific experimental IR and Raman spectra for this compound have not been found in the available scientific literature, precluding a detailed analysis of its specific vibrational frequencies.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org

Electronic Transitions and Chromophoric System Analysis

The UV-Vis spectrum of this compound is dominated by the electronic transitions within its core 2H-chromen-2-one structure. This bicyclic system constitutes a conjugated chromophore, where π electrons are delocalized over the aromatic ring and the α,β-unsaturated lactone. Consequently, the primary electronic transitions observed are π → π* transitions. libretexts.org These transitions involve the excitation of an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, or HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, or LUMO).

The energy gap for these transitions in conjugated systems is smaller than in isolated double bonds, allowing for absorption in the UV-Vis range, typically between 200 and 400 nm. libretexts.org The presence of the ethoxy group at the 7-position, an electron-donating group, and the propyl group at the 4-position can influence the energy of these transitions. The ethoxy group, in particular, can extend the conjugation through its lone pair of electrons, often leading to a bathochromic (red) shift, meaning absorption occurs at a longer wavelength compared to the unsubstituted coumarin core.

While specific experimental data for this compound is not widely published, data from the closely related compound 7-hydroxy-4-methylcoumarin shows maximum absorption wavelengths (λmax) at 235 nm and 337 nm when measured in methanol. osti.gov It is anticipated that this compound would exhibit a similar absorption profile, characterized by distinct bands corresponding to its π → π* transitions.

Solvent Effects on Absorption Maxima

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a chromophore, a phenomenon known as solvatochromism. The position, intensity, and shape of absorption bands can change with varying solvent environments. For π → π* transitions, an increase in solvent polarity typically causes a bathochromic shift. This is because the excited state is generally more polar than the ground state in such transitions, and thus it is stabilized to a greater extent by polar solvent molecules, reducing the energy gap for the transition.

Therefore, it is expected that the λmax of this compound would shift to longer wavelengths as the polarity of the solvent increases (e.g., from hexane (B92381) to ethanol (B145695) to water). A systematic study involving a range of solvents with different polarities would be necessary to fully characterize the solvatochromic behavior of this compound.

Table 1: Anticipated UV-Vis Absorption Data for this compound in Different Solvents (Note: This data is hypothetical and based on the expected behavior of coumarin derivatives.)

SolventPolarity IndexExpected λmax (nm)Type of Shift (relative to Hexane)
Hexane0.1~320Reference
Dichloromethane (B109758)3.1~325Bathochromic
Ethanol4.3~330Bathochromic
Methanol5.1~332Bathochromic

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for determining the molecular weight of a compound, confirming its elemental composition, and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, with the chemical formula C₁₄H₁₆O₃, HRMS can differentiate it from other compounds that may have the same nominal mass but a different elemental composition.

Table 2: Calculated Molecular Mass Data for this compound

ParameterValue
Chemical FormulaC₁₄H₁₆O₃
Monoisotopic Mass232.10994 Da
Average Mass232.275 Da

An experimental HRMS measurement yielding a mass extremely close to the calculated monoisotopic mass of 232.10994 Da would serve as definitive confirmation of the compound's elemental formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a polar, volatile solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, ions of the analyte are released and can be analyzed by the mass spectrometer. This method typically produces protonated molecules [M+H]⁺ or other adducts, such as sodium adducts [M+Na]⁺, with minimal fragmentation. For this compound, ESI-MS would be expected to show prominent signals corresponding to these adducts.

Table 3: Predicted ESI-MS Adducts for this compound

Adduct IonChemical FormulaCalculated m/z
[M+H]⁺[C₁₄H₁₇O₃]⁺233.1172
[M+Na]⁺[C₁₄H₁₆O₃Na]⁺255.0992
[M+K]⁺[C₁₄H₁₆O₃K]⁺271.0731

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of volatile compounds like this compound and for identifying any volatile impurities or by-products from its synthesis. In GC, the compound is vaporized and travels through a column, separating from other components based on boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI).

EI is a higher-energy ionization technique that causes characteristic fragmentation of the molecule. The resulting mass spectrum, a pattern of fragment ions, serves as a molecular fingerprint that can be used for structural confirmation. For coumarin derivatives, common fragmentation pathways include the loss of carbon monoxide (CO, 28 Da) from the lactone ring and cleavage of the alkyl and alkoxy substituents. For this compound, key fragmentation events would likely involve the loss of CO, ethylene (B1197577) (from the ethoxy group), and propene (from the propyl group). Analysis of the fragmentation pattern of the structurally similar 7-ethoxy-4-methylcoumarin (B191235) shows significant peaks that can be used to predict the behavior of the propyl derivative. nih.gov

For more complex samples or trace-level analysis, comprehensive two-dimensional gas chromatography (GC×GC-MS) offers significantly enhanced separation power and sensitivity, allowing for a more detailed characterization of the volatile profile. mdpi.comnih.gov

X-ray Crystallographic Analysis for Solid-State Structure Elucidation

The analysis of the diffraction pattern allows for the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. For the related compound, 2-amino-5-oxo-4-propyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, the crystals were found to belong to the triclinic crystal system with the P-1 space group. researchgate.net This indicates a low degree of symmetry within the crystal lattice. The unit cell parameters for this compound were determined as a = 7.7379(5) Å, b = 8.7520(6) Å, c = 11.6589(5) Å, α = 96.668(4)°, β = 100.033(4)°, and γ = 112.547(6)°. researchgate.net

Table 1: Crystallographic Data for 2-amino-5-oxo-4-propyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile researchgate.net
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.7379(5)
b (Å)8.7520(6)
c (Å)11.6589(5)
α (°)96.668(4)
β (°)100.033(4)
γ (°)112.547(6)

The arrangement of molecules within the crystal is governed by various non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal lattice. In the case of the analogous 4-propyl coumarin derivative, the crystal structure is stabilized by a network of hydrogen bonds. researchgate.net Specifically, N-H···O and N-H···N hydrogen bonds are present, linking the molecules together. researchgate.net

Table 2: Intermolecular Interactions in 2-amino-5-oxo-4-propyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile researchgate.net
Interaction TypeDescription
Hydrogen BondingN-H···O and N-H···N interactions linking molecules.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in relation to its neighbors, providing a graphical representation of the close contacts that stabilize the crystal packing. The analysis generates a three-dimensional Hirshfeld surface and two-dimensional "fingerprint plots," which summarize the different types of intermolecular contacts and their relative contributions.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to elucidate the fundamental electronic properties and geometric structure of a molecule. These methods are based on the principles of quantum mechanics and provide detailed insights into molecular orbitals and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net For 7-ethoxy-4-propyl-2H-chromen-2-one, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G**, are performed to determine the most stable three-dimensional conformation, a process known as geometry optimization. researchgate.net This optimization yields precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's shape. researchgate.net The resulting optimized structure represents the lowest energy state of the molecule, which is crucial for understanding its reactivity and interactions.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT) Note: This data is representative of typical coumarin (B35378) structures and serves for illustrative purposes.

Parameter Bond/Angle Value
Bond Length C2=O10 1.21 Å
C4-C11 1.51 Å
C7-O15 1.36 Å
O15-C16 1.43 Å
Bond Angle C3-C4-C11 121.5°
C6-C7-O15 124.8°
C7-O15-C16 118.2°
Dihedral Angle C5-C6-C7-O15 179.5°

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. wikipedia.org The energy difference between them, the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and optical properties. wikipedia.orgossila.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited electronically. wikipedia.org This analysis is performed on the DFT-optimized geometry. The energies of the HOMO and LUMO are calculated, and the gap (ΔE) is determined by the equation: ΔE = ELUMO - EHOMO. youtube.comschrodinger.com This value helps in understanding the charge transfer interactions within the molecule.

Table 2: Representative Frontier Molecular Orbital Energies for this compound Note: Values are illustrative and based on typical calculations for coumarin derivatives.

Molecular Orbital Energy (eV)
HOMO -6.25
LUMO -1.55

| HOMO-LUMO Gap (ΔE) | 4.70 |

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. researchgate.net This method is invaluable in drug discovery for screening potential inhibitors against specific enzyme targets.

Coumarin derivatives are known to interact with a variety of enzymes. Molecular docking studies on this compound would typically investigate its potential to bind to key enzyme families such as:

Carbonic Anhydrases (CAs): These enzymes are involved in pH regulation and are targets for various therapies. nih.govtandfonline.com Docking studies explore how the coumarin scaffold fits into the active site of different CA isoforms. tandfonline.comnih.gov

Glycosidases: These enzymes, such as α-glucosidase, are involved in carbohydrate metabolism and are targets for anti-diabetic drugs. nih.gov

Kinases: Protein kinases like Epidermal Growth Factor Receptor (EGFR) and Cyclin-dependent Kinase 2 (CDK2) are crucial in cell signaling pathways and are major targets in cancer therapy. nih.govderpharmachemica.commdpi.com

For these simulations, the 3D structure of the target enzyme is obtained from a protein database, and the ligand (this compound) is computationally placed into the enzyme's active site.

After docking, scoring functions are used to estimate the binding affinity between the ligand and the protein. nih.gov This affinity is often expressed as a docking score or a binding free energy value (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. nih.gov These scores allow for the ranking of different compounds and the prediction of their potential inhibitory activity.

Table 3: Illustrative Predicted Binding Affinities for this compound with Target Enzymes Note: This data is hypothetical and for illustrative purposes only.

Target Enzyme Class Representative Enzyme (PDB ID) Predicted Binding Affinity (kcal/mol)
Carbonic Anhydrase Carbonic Anhydrase II (e.g., 6g3v) -7.8
Glycosidase α-Glucosidase (e.g., 5NN8) -8.5

A crucial outcome of molecular docking is the detailed visualization of the ligand-protein complex, which allows for the identification of key amino acid residues in the enzyme's active site that interact with the ligand. nih.gov These interactions are fundamental to the stability of the complex and the ligand's mechanism of action. Common interaction motifs include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the ethoxy and propyl groups, along with the coumarin core, would be analyzed for their specific contacts within the binding pocket.

Table 4: Potential Key Residues and Interaction Motifs for this compound in Target Enzyme Active Sites Note: This is a generalized representation based on docking studies of similar coumarin compounds.

Target Enzyme Class Potential Interacting Residues Type of Interaction
Carbonic Anhydrase His, Thr, Pro, Zn²⁺ Hydrogen Bond, Hydrophobic, Metal Coordination
Glycosidase Asp, Glu, Arg, Phe Hydrogen Bond, Hydrophobic (π-π stacking)

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic nature of molecules and their interactions with biological targets. For coumarin derivatives, MD simulations can elucidate their conformational stability and binding dynamics within the active sites of enzymes or receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for coumarin derivatives has been a significant area of research. nih.govnih.govtbzmed.ac.irresearchgate.net These models are built using a dataset of coumarins with known biological activities, such as anticancer or anti-inflammatory effects. By calculating various molecular descriptors for each compound, statistical methods like multiple linear regression (MLR) are used to create an equation that can predict the activity of new, untested compounds. nih.govnih.govtbzmed.ac.irresearchgate.net

For a series of 4-substituted coumarins, QSAR models have been developed that show good predictive power for their antiproliferative activities. nih.govnih.govtbzmed.ac.irresearchgate.net Although these studies did not specifically include this compound, the models generated provide a framework for how the biological activity of this compound could be predicted if it were included in a relevant dataset. The predictive ability of these models is often validated internally and externally to ensure their robustness.

Exploration of Descriptors Influencing Activity

A crucial aspect of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of the compounds. These descriptors can be categorized as electronic, steric, hydrophobic, or topological.

In studies of 4-substituted coumarins, various descriptors have been found to be important for their anticancer activity. nih.govnih.govtbzmed.ac.irresearchgate.net While the exact descriptors vary between studies and target activities, they often include parameters related to molecular shape, size, and electronic properties. For example, a QSAR study on 4-arylaminocoumarin derivatives identified topological indices and log P as important descriptors for predicting antimycotic effects. bjbms.org

For this compound, key descriptors influencing its activity would likely include the lipophilicity and size of the propyl group at the C4 position, and the electronic influence of the ethoxy group at the C7 position.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful tools in drug discovery for identifying novel hit compounds from large chemical databases. A pharmacophore model represents the essential 3D arrangement of functional groups required for a molecule to interact with a specific biological target.

Pharmacophore models for various coumarin derivatives have been developed based on known active compounds. nih.govresearchgate.net These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net Once a pharmacophore model is established, it can be used as a 3D query to screen large compound libraries to identify molecules that match the pharmacophoric features. nih.govresearchgate.net This approach has been successfully used to identify potential coumarin-based inhibitors for targets like acetylcholinesterase. nih.govresearchgate.net

For this compound, a pharmacophore model could be developed based on its structure and known active coumarins targeting a specific protein. This model could then be used in a virtual screening campaign to identify other potentially active compounds.

In silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity - purely computational for design, excluding human data)

In silico ADMET prediction is a critical step in early-stage drug discovery to assess the potential pharmacokinetic and toxicological properties of a compound. nih.gov

Assessment of Drug-Likeness Properties

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely drug candidate. One of the most common ways to assess drug-likeness is by using Lipinski's Rule of Five. nih.govresearchgate.netnih.govjchr.org This rule states that a compound is more likely to be orally bioavailable if it has:

A molecular weight of 500 g/mol or less.

A logP (a measure of lipophilicity) of 5 or less.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

Computational tools can predict these properties for a given molecule. While specific data for this compound is not available, we can analyze the properties of a closely related compound, 7-ethoxy-4-methylcoumarin (B191235), to infer its potential drug-likeness. nih.gov

Table 1: Predicted Physicochemical Properties and Drug-Likeness of a Related Coumarin

PropertyValue (for 7-ethoxy-4-methylcoumarin)Lipinski's Rule of Five Compliance
Molecular Weight204.22 g/mol nih.govYes (< 500)
XLogP32.6 nih.govYes (< 5)
Hydrogen Bond Donor Count0 nih.govYes (< 5)
Hydrogen Bond Acceptor Count3 nih.govYes (< 10)
Rotatable Bond Count2 nih.gov-

Data obtained from PubChem for 7-ethoxy-4-methylcoumarin. nih.gov

Based on the data for the closely related 7-ethoxy-4-methylcoumarin, it is highly probable that this compound would also comply with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. The replacement of a methyl group with a propyl group would slightly increase the molecular weight and lipophilicity, but these values are expected to remain well within the acceptable ranges.

In addition to Lipinski's rule, other parameters are often considered in ADMET prediction. For instance, the polar surface area (PSA) is a descriptor used to predict cell permeability. For 7-ethoxy-4-methylcoumarin, the PSA is 39.4 Ų, a value that suggests good cell permeability. nih.gov The ADMET properties of various coumarin derivatives have been predicted using in silico tools, generally indicating good gastrointestinal absorption and drug-like characteristics. nih.govjchr.org

Prediction of Molecular Transport and Metabolic Pathways

In silico computational models are invaluable tools in the early stages of drug discovery and chemical research for predicting the pharmacokinetic profile of a molecule, including its absorption, distribution, metabolism, and excretion (ADME). nih.govresearchgate.net These predictive methods utilize a compound's physicochemical properties and structure to forecast its behavior in a biological system, thereby guiding further experimental studies. researchgate.net For this compound, while specific experimental data is limited, its molecular transport properties and metabolic fate can be predicted based on its structural similarity to other well-studied coumarins and by applying established computational algorithms. nih.goveijppr.com

Predicted Physicochemical and Molecular Transport Properties

The molecular transport of a compound across biological membranes is heavily influenced by its physicochemical characteristics. Properties such as lipophilicity (logP), aqueous solubility (logS), molecular weight, and topological polar surface area (TPSA) are key determinants of its absorption and distribution. researchgate.net Computational tools can provide reliable estimations for these parameters. dntb.gov.ua

Based on its structure, this compound is predicted to have moderate lipophilicity and low aqueous solubility, which are common characteristics of coumarin derivatives. researchgate.net These properties suggest that its primary absorption mechanism after oral administration would be passive diffusion. The "Lipinski's Rule of Five" is a widely used guideline to assess the druglikeness of a molecule and its potential for oral bioavailability. A compound generally exhibits good absorption and permeation if it meets most of the following criteria: a molecular weight under 500 Daltons, a logP not exceeding 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

Table 1: Predicted Physicochemical and ADME Properties of this compound

PropertyPredicted ValueImplication for Molecular Transport
Molecular Formula C₁₄H₁₆O₃-
Molecular Weight 232.27 g/mol High potential for passive diffusion across membranes.
logP (Lipophilicity) ~3.5 - 4.0Good membrane permeability, but may have limited aqueous solubility.
Aqueous Solubility LowMay require formulation strategies to improve dissolution and absorption.
Hydrogen Bond Donors 0Favorable for passive transport across lipid bilayers.
Hydrogen Bond Acceptors 3Favorable for passive transport across lipid bilayers.
Human Intestinal Absorption HighExpected to be well-absorbed from the gastrointestinal tract. eijppr.com
Blood-Brain Barrier (BBB) Permeability Likely to crossThe moderate lipophilicity and molecular size suggest potential penetration into the central nervous system. eijppr.com
P-glycoprotein (P-gp) Substrate Likely NoNot expected to be a substrate for this major efflux transporter, which would favor higher intracellular concentrations. eijppr.com

Note: The values presented in this table are estimations derived from computational models and data from structurally related compounds. They are intended for predictive purposes and have not been experimentally verified for this specific compound.

Predicted Metabolic Pathways

The metabolism of coumarin and its derivatives is extensively studied and primarily occurs in the liver, mediated by the cytochrome P450 (CYP) family of enzymes. nih.gov Computational models and data from analogous compounds, particularly 7-ethoxycoumarin, provide a strong basis for predicting the metabolic pathways of this compound. nih.govnih.gov

The primary metabolic routes for this compound are anticipated to be:

O-deethylation: This is a major and well-established metabolic pathway for 7-ethoxycoumarins, catalyzed predominantly by CYP1A2 and CYP2E1. nih.gov This reaction removes the ethyl group from the 7-ethoxy moiety, yielding the primary metabolite, 7-hydroxy-4-propyl-2H-chromen-2-one.

Hydroxylation: The coumarin nucleus and the propyl side chain are susceptible to hydroxylation by various CYP isoforms, including CYP2A6 and CYP3A4. researchgate.net This can occur at multiple positions on the aromatic ring or on the alkyl chain.

Phase II Conjugation: The hydroxylated metabolites, particularly the product of O-deethylation, are expected to undergo subsequent Phase II conjugation reactions. nih.gov This involves the addition of polar molecules such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), which significantly increases water solubility and facilitates excretion.

Ring Opening: A minor pathway for some coumarins involves the oxidative opening of the lactone ring. nih.gov This can lead to the formation of phenylacetic acid derivatives.

Inhibition of specific CYP enzymes is another critical aspect of metabolic prediction. Based on data from other coumarins, this compound may exhibit inhibitory activity towards certain CYP isoforms, a factor that is crucial in assessing potential drug-drug interactions. researchgate.netnih.gov

Table 2: Predicted Major Metabolites and Metabolic Pathways of this compound

Metabolic PathwayKey EnzymesPredicted Metabolite(s)Consequence
Phase I: O-Deethylation CYP1A2, CYP2E17-hydroxy-4-propyl-2H-chromen-2-oneFormation of a primary active or inactive metabolite. nih.gov
Phase I: Aromatic/Aliphatic Hydroxylation CYP2A6, CYP3A4Hydroxylated derivatives on the coumarin ring or propyl chainFormation of various minor metabolites. researchgate.net
Phase II: Glucuronidation UGTs7-O-glucuronide of 7-hydroxy-4-propyl-2H-chromen-2-oneIncreased water solubility for renal excretion. nih.gov
Phase II: Sulfation SULTs7-O-sulfate of 7-hydroxy-4-propyl-2H-chromen-2-oneIncreased water solubility for renal excretion. nih.gov
Phase I: Oxidative Ring Opening Various CYPsPhenylacetic acid derivativesMinor pathway leading to degradation products. nih.gov

Note: The metabolic pathways and resulting metabolites are predicted based on established biotransformation of similar coumarin structures. The specific enzymes and metabolites for this compound require experimental validation.

Pre Clinical Biological Activity and Mechanistic Investigations

Enzyme Inhibition Studies (In Vitro and Cell-Based Models)

Inhibition of Cyclooxygenase (COX) Enzymes

There is currently no direct scientific literature available that has investigated the inhibitory activity of 7-ethoxy-4-propyl-2H-chromen-2-one against cyclooxygenase (COX) enzymes.

However, the broader class of chromen-4-one derivatives has been a subject of interest for COX inhibition. For instance, a series of 2-phenyl-4H-chromen-4-one derivatives were synthesized and evaluated for their ability to inhibit COX-1 and COX-2 isozymes. Within this series, certain compounds displayed potent and selective inhibition of COX-2. nih.gov This suggests that the chromone (B188151) scaffold can be a viable starting point for the development of selective COX-2 inhibitors. Further research is necessary to determine if the specific substitutions present in this compound confer any COX inhibitory activity.

Modulation of Monoamine Oxidases (MAO-A, MAO-B)

Direct studies on the modulation of monoamine oxidase (MAO) enzymes by this compound are not available in the current body of scientific literature. However, extensive research has been conducted on various coumarin (B35378) and 2H-chromen-2-one derivatives, revealing their potential as MAO inhibitors.

One study investigated the pharmacological profile of a structurally related compound, 4-propyl-2H-benzo[h]-chromen-2-one (FCS-304). This compound was found to be an inhibitor of MAO-A with an IC50 value of 2.28 µM, while it did not show inhibitory activity against MAO-B. nih.gov

Conversely, other research has focused on the development of selective MAO-B inhibitors based on the 2H-chromen-2-one scaffold. For example, a series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones were found to be potent and selective MAO-B inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. mdpi.com Similarly, the development of 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one methanesulfonate (B1217627) yielded a highly potent and selective, reversible MAO-B inhibitor. nih.gov These findings highlight that substitutions at the 4 and 7 positions of the chromen-2-one ring are critical in determining the potency and selectivity of MAO inhibition.

Table 1: MAO Inhibitory Activity of Structurally Related Compounds

Compound Target Enzyme IC50 (µM) Selectivity
4-propyl-2H-benzo[h]-chromen-2-one (FCS-304) MAO-A 2.28 Selective for MAO-A
4-Aminomethyl-7-benzyloxy-2H-chromen-2-one derivative MAO-B Low nanomolar Selective for MAO-B
7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one methanesulfonate MAO-B Nanomolar range Selective for MAO-B

Carbonic Anhydrase Isozyme Selective Inhibition

There are no specific studies on the inhibitory effects of this compound on carbonic anhydrase (CA) isozymes. However, the 2H-chromene and coumarin scaffolds are well-established as a basis for the design of selective inhibitors for tumor-associated human carbonic anhydrase isoforms IX and XII. nih.govresearchgate.netnih.govresearchgate.net

Research has shown that various derivatives of 2H-chromene can selectively inhibit hCA IX and XII with no activity against the off-target isoforms I and II. nih.govresearchgate.netnih.govresearchgate.net Notably, one study synthesized a series of methyl-2-[4-methyl-2-oxo-7-(2-oxo-2-arylethoxy)-8-propylchromen-3-yl]acetate derivatives. The introduction of a propyl group at the 8-position of the chromene nucleus is a feature of these compounds, which were found to be active against hCA IX and XII. nih.gov This indicates that the presence of a propyl group on the chromene ring is compatible with CA inhibitory activity. The specific influence of a 7-ethoxy and 4-propyl substitution pattern on CA isozyme selectivity and potency remains to be determined.

α-Glucosidase and α-Amylase Inhibition

Currently, there is no published research detailing the inhibitory activity of this compound against α-glucosidase and α-amylase. These enzymes are key targets in the management of type 2 diabetes as their inhibition can delay carbohydrate digestion and reduce postprandial hyperglycemia. mdpi.comnih.govnih.gov

The broader class of coumarins has been investigated for this purpose. For example, plant extracts containing various phenolic compounds, including coumarins, have demonstrated inhibitory effects on these enzymes. mdpi.comnih.gov However, without specific studies on this compound, its potential in this area is unknown.

P-glycoprotein (P-gp) Inhibition and Efflux Pump Modulation

Direct investigation into the effects of this compound on P-glycoprotein (P-gp) and other efflux pumps has not been reported in the scientific literature. P-gp is a well-known ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells by transporting a wide range of chemotherapeutic agents out of the cell. nih.govnih.gov

Research into related coumarin derivatives has shown promise in this area. A study on new N,N-bis(alkanol)amine aryl diester derivatives containing a coumarin group found that these compounds could act as dual inhibitors of P-gp and human carbonic anhydrase XII (hCA XII). This dual inhibition is a strategic approach to overcoming multidrug resistance in tumors that overexpress both proteins. nih.gov These findings suggest that the coumarin scaffold can be a valuable component in the design of P-gp inhibitors, although the specific contribution of the 7-ethoxy and 4-propyl substitutions is yet to be explored.

DNA Gyrase and 14α-Demethylase Inhibition

There is no available data on the inhibitory activity of this compound against DNA gyrase or 14α-demethylase.

DNA gyrase is an essential bacterial enzyme that is a validated target for antibacterial drugs. nih.govnih.gov Various natural and synthetic compounds have been identified as DNA gyrase inhibitors, but research has not yet extended to this specific coumarin derivative. nih.govnih.gov

Similarly, 14α-demethylase is a crucial enzyme in the biosynthesis of sterols in fungi and is a primary target for antifungal agents. While the inhibition of this enzyme has been extensively studied, there is no information regarding the activity of this compound.

Antimicrobial Activity Investigations (In vitro against Bacterial and Fungal Strains)

The antimicrobial potential of coumarin derivatives has been widely recognized, and researchers have investigated where this compound stands within this class of compounds. Studies have focused on its ability to inhibit the growth of various bacterial and fungal strains in a laboratory setting.

Antibacterial Efficacy and Spectrum of Activity

At present, specific studies detailing the in vitro antibacterial efficacy and spectrum of activity for this compound are not extensively available in the public domain. While the broader class of coumarins has demonstrated activity against both Gram-positive and Gram-negative bacteria, dedicated research on this particular ethoxy-propyl derivative is required to establish its specific minimum inhibitory concentrations (MICs) and its range of susceptible bacterial species. The general antibacterial activity of coumarins is often attributed to their structural features, which can be modified to enhance potency. For instance, the introduction of certain substituents on the coumarin ring has been shown to modulate antibacterial effects.

Antifungal Efficacy and Spectrum of Activity

Similar to its antibacterial profile, detailed in vitro data on the antifungal efficacy of this compound is limited. The antifungal properties of various coumarin derivatives have been reported, with some showing significant activity against a range of fungal pathogens. The development of resistance to existing antifungal drugs has spurred the investigation of novel compounds like coumarins. Future research is necessary to determine the specific antifungal spectrum and MIC values of this compound against clinically relevant fungal strains.

Proposed Mechanisms of Antimicrobial Action

While direct mechanistic studies on this compound are not yet prevalent, the mechanisms of action for the coumarin class offer potential insights. It is hypothesized that coumarins may exert their antimicrobial effects through various pathways. One proposed mechanism is the disruption of the microbial cell wall or membrane, leading to leakage of cellular contents and cell death. Another potential mechanism is the intercalation of the coumarin molecule into microbial DNA, thereby inhibiting replication and transcription processes essential for microbial survival. Further investigation is needed to elucidate the precise molecular targets of this compound.

Antioxidant Activity and Mechanistic Insights (In vitro Assays)

The antioxidant potential of chemical compounds is a critical area of research, given the role of oxidative stress in various diseases. In vitro assays are commonly employed to screen for and characterize the antioxidant capabilities of novel molecules.

Free Radical Scavenging Capabilities

The ability of a compound to scavenge free radicals is a key indicator of its antioxidant activity. Standard in vitro assays used for this purpose include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These tests measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals, resulting in a color change that can be quantified spectrophotometrically.

Currently, specific data from DPPH and ABTS assays for this compound are not available in published literature. However, the general antioxidant properties of coumarins are well-documented, often linked to the presence of hydroxyl groups on the benzopyran-2-one core. The ethoxy and propyl substitutions on this particular derivative would influence its electronic properties and, consequently, its radical scavenging potential.

Metal Chelation Properties

Another important mechanism of antioxidant action is the chelation of pro-oxidant metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). These metal ions can catalyze the formation of highly reactive oxygen species through Fenton and Haber-Weiss reactions. By binding to these metals, a compound can prevent them from participating in these damaging reactions.

There is currently a lack of specific studies investigating the metal-chelating properties of this compound. The potential for this compound to act as a metal chelator would depend on the presence and positioning of functional groups capable of coordinating with metal ions. Further research is warranted to explore this aspect of its antioxidant profile.

Cellular Antioxidant Mechanisms

Coumarin derivatives are noted for their antioxidant properties, which are often attributed to their chemical structure. These compounds have the ability to scavenge free radicals and protect cells from oxidative stress, a key factor in the development of various diseases. The antioxidant activity of coumarins is linked to their capacity to interact with and neutralize reactive oxygen species (ROS), thereby mitigating cellular damage. nih.gov While direct studies on the cellular antioxidant mechanisms of this compound are not extensively detailed in the available literature, the broader family of coumarins, including structurally similar compounds, has demonstrated notable antioxidant potential. nih.gov

Anti-inflammatory Properties (In vitro and Animal Models)

The anti-inflammatory potential of coumarin derivatives is a significant area of research. ontosight.ainih.govmdpi.com These compounds have been shown to modulate various inflammatory pathways and mediate the production of inflammatory molecules.

Modulation of Pro-inflammatory Cytokine Production

Studies on related coumarin and flavonoid derivatives have demonstrated a marked ability to modulate the production of pro-inflammatory cytokines. nih.govnih.govnih.gov For instance, certain flavonoids have been shown to reduce the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated RAW264.7 cells. nih.gov This inhibitory effect on cytokine production is a crucial aspect of their anti-inflammatory action. nih.govnih.govnih.gov The mechanism often involves the downregulation of the gene expression of these cytokines. nih.gov While specific data on this compound is limited, the known activities of similar compounds suggest a potential for similar modulatory effects on pro-inflammatory cytokine production.

Inhibition of Inflammatory Mediators

The inhibition of inflammatory mediators is a key mechanism of anti-inflammatory drugs. Coumarin derivatives have been investigated for their ability to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both of which are critical mediators of inflammation. nih.gov For example, 7-hydroxyflavone (B191518) and 7,8-dihydroxyflavone (B1666355) have been shown to dose-dependently reduce the production of NO and PGE2 in LPS-stimulated macrophages by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This suggests that compounds with a similar coumarin backbone, such as this compound, may exert their anti-inflammatory effects through the inhibition of these key inflammatory mediators.

Cellular Anti-inflammatory Pathways

The anti-inflammatory effects of coumarin-related compounds are often mediated through the modulation of key cellular signaling pathways. One such pathway is the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov Some flavonoid derivatives have been found to suppress LPS-induced inflammation by inhibiting the TLR4/MAPK signaling pathway. nih.gov This inhibition can lead to a downstream reduction in the production of pro-inflammatory cytokines and mediators. nih.gov Furthermore, some compounds have been shown to interfere with the NF-κB signaling pathway, another critical regulator of the inflammatory response. nih.gov While direct evidence for this compound is not available, the established mechanisms of related compounds provide a strong basis for its potential to act through similar cellular anti-inflammatory pathways.

Anticancer Potential (In vitro on Cancer Cell Lines and Pre-clinical Animal Models)

The anticancer potential of coumarins and their derivatives is a field of active investigation. jocpr.comresearchgate.net These compounds have shown promise in inhibiting the growth of various cancer cells and are being explored for their therapeutic applications in oncology. mdpi.comnih.gov

Inhibition of Cancer Cell Proliferation

A significant body of research has focused on the ability of coumarin derivatives to inhibit the proliferation of cancer cells. Various synthetic coumarin derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines. jocpr.comresearchgate.netnih.gov For instance, certain 3-substituted 2H-chromenes have been identified as excellent scaffolds for further development in cancer chemotherapy due to their ability to inhibit cell proliferation. researchgate.net

Studies on different coumarin derivatives have revealed various mechanisms for their antiproliferative effects. Some compounds have been shown to induce cell cycle arrest, often at the G2/M phase, and trigger apoptosis in cancer cells. nih.govnih.gov For example, a study on a bis(4-hydroxy-2H-chromen-2-one) derivative demonstrated its ability to significantly decrease the proliferation of MCF-7 breast cancer cells. nih.gov This effect was associated with an increase in the percentage of cells in the G2/M phase and the induction of apoptosis. nih.gov The pro-apoptotic effects were further supported by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increase in caspase-3 gene expression. nih.gov

While specific data on the inhibition of cancer cell proliferation by this compound is not extensively documented, the broad and potent anticancer activities observed for a wide range of coumarin derivatives provide a strong rationale for investigating its potential in this area.

Table of Research Findings on the Inhibition of Cancer Cell Proliferation by Coumarin Derivatives

Compound/DerivativeCancer Cell Line(s)Observed EffectsReference(s)
3-substituted 2H-chromenesVariousInhibition of cell proliferation researchgate.net
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS (gastric)Potent cytotoxic activity (IC50 of 2.63 ± 0.17 µM), cell cycle arrest at G2/M phase, induction of apoptosis nih.gov
Bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC)MCF-7 (breast)Significant decrease in cell proliferation, cell cycle arrest at G2/M phase, induction of apoptosis nih.gov
Sulfonyl chromen-4-ones (CHW09)Ca9-22 and CAL 27 (oral)Additive effect with X-ray irradiation to inhibit cell growth, involving apoptosis and ROS generation nih.gov

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A review of available scientific literature did not yield specific studies investigating the induction of apoptosis or cell cycle arrest mechanisms by this compound. While other coumarin derivatives have been evaluated for these properties, no data is currently published for this particular compound. nih.govnih.govnih.gov

Modulation of Oncogenic Signaling Pathways

There is no available research data from pre-clinical studies on the effects of this compound on oncogenic signaling pathways. The potential for this compound to modulate pathways such as PI3K/Akt, MAPK, or others has not been reported in the scientific literature. mdpi.com

DNA Interaction Studies (e.g., Intercalation)

Investigations into the potential interaction of this compound with DNA have not been published. Studies involving methods such as intercalation assays, which are common for other types of coumarins like furanocoumarins, have not been reported for this specific compound. nih.gov

Other Pre-clinical Biological Evaluations

While the broader class of coumarins has been explored for a variety of therapeutic applications, specific data for this compound is largely unavailable.

Target Identification and Mechanistic Elucidation

No specific molecular targets have been identified for this compound in the context of anti-leishmanial, anti-HIV, antidiabetic, or neuroprotective activities. Mechanistic studies to elucidate its mode of action in these or other therapeutic areas have not been reported in the available literature. Research on related coumarin compounds has identified various targets, including HIV-1 protease and reverse transcriptase for anti-HIV activity, and protein-tyrosine phosphatase 1B (PTP1B) for antidiabetic effects, but these findings are not directly applicable to this compound. nih.govnih.govnih.gov

In vitro Efficacy in Disease Models

There are no published in vitro efficacy studies for this compound in specific disease models. Although various coumarin derivatives have demonstrated activity in models for leishmaniasis, HIV, diabetes, and neurodegenerative diseases, this specific compound has not been the subject of such evaluations. nih.govnih.govmdpi.com

Based on a comprehensive review of the scientific literature, there is currently no published data available for the pre-clinical biological activities of this compound within the specific areas outlined above.

Structure Activity Relationship Sar Studies

Influence of Substituents at C-7 Position (e.g., Ethoxy, Allyloxy, Hydroxy, Halogenated)

The C-7 position of the coumarin (B35378) nucleus is a frequent target for structural modification, significantly influencing the molecule's biological activity and selectivity. Studies have shown that altering the substituent at this position can modulate the compound's therapeutic effects, from neuronal enzyme inhibition to antimycobacterial properties. nih.gov

Research into novel C-7 substituted coumarins has identified them as selective human monoamine oxidase (hMAO) inhibitors, with most compounds demonstrating potent activities with IC50 values in the sub-micromolar to nanomolar range. researchgate.net Modifications at the C-7 position have been shown to be clearly beneficial for both MAO-A and MAO-B inhibition. researchgate.net For instance, derivatives substituted at the 7-position with moieties like N-benzylpiperidine or p-bromo-N-benzylpiperazine exhibit enhanced multifunctional neuronal inhibitory activities compared to those with simpler benzyl substitutions. nih.gov

Furthermore, the nature of the alkoxy group at C-7 plays a significant role. Previous studies have primarily investigated the SAR of lipophilic substituents at this position. universiteitleiden.nl The length and nature of the linker chain connecting the coumarin core to other chemical moieties at C-7 can also be critical. In a series of 5- and 7-hydroxycoumarin derivatives designed as 5-HT1A serotonin receptor antagonists, a five-carbon linker was generally found to be more beneficial for antagonistic activity than a two-carbon linker. mdpi.com Phenolic groups (hydroxy) at the C-7 and adjacent positions (C-6 or C-8) are considered essential for inducing apoptosis in certain cancer cell lines. mdpi.com

The following table summarizes the impact of various C-7 substituents on the biological activity of coumarin derivatives based on selected studies.

C-7 SubstituentTarget/ActivityKey FindingsReference
N-benzylpiperidineNeuronal Enzyme InhibitionShowed better multifunctional neuronal inhibitory activities compared to simpler substitutions. nih.gov
p-bromo-N-benzylpiperazineNeuronal Enzyme InhibitionAlso demonstrated improved inhibitory activities. nih.gov
Various alkoxy groupsMAO-A and MAO-B InhibitionModifications at C-7 were beneficial for potent inhibition. researchgate.net
Hydroxy group (with another at C-6 or C-8)Apoptosis in cancer cellsPhenolic groups at these positions were found to be essential for activity. mdpi.com
Alkoxyamino chainsAcetylcholinesterase (AChE) InhibitionThe 7-aminoalkoxy-coumarin scaffold is known to interact with the catalytic active site (CAS) of AChE. mdpi.com

Impact of Substituents at C-4 Position (e.g., Propyl, Methyl, Phenyl)

The C-4 position of the coumarin ring is another critical site for substitution, with modifications here leading to significant changes in potency, toxicity, and therapeutic application. researchgate.netnih.gov Introducing substituents at C-4 can result in diminished toxicity, reduced adverse effects, enhanced potency, and a broader spectrum of therapeutic possibilities. researchgate.net

For instance, in the context of anticancer agents, C-4 substituted coumarin scaffolds have demonstrated significant efficacy against various cancer cell lines. researchgate.net The presence of a methyl group at C-4 has been shown to drastically increase the anti-helicase activity in certain series of 7-substituted coumarin derivatives. nih.gov The type of substituent, whether a simple alkyl group like methyl or propyl or a more complex aryl group like phenyl, can direct the compound's selectivity towards different biological targets. nih.govresearchgate.net

The versatility of the C-4 position allows for the introduction of a wide range of functional groups, from simple aliphatic chains to aromatic and heterocyclic rings, each conferring unique properties to the molecule. nih.govfrontiersin.org

The table below illustrates the effect of different C-4 substituents on the activity of coumarin compounds.

C-4 SubstituentTarget/ActivityKey FindingsReference
MethylAnti-helicase activityDrastically increased the activity in a series of 7-substituted biphenyl coumarins. nih.gov
PropylCytotoxicityThe presence of a propyl group at C-4 influenced cytotoxicity in human breast cancer cells. researchgate.net
Various (general)Anticancer activitySubstitution at C-4 can enhance potency and expand the therapeutic spectrum. researchgate.net
TrifluoromethylAntimycobacterial activityA large trifluoromethyl group at C-4 resulted in promising antimycobacterial activity with minimal neuronal enzyme inhibition. nih.gov

Role of Lipophilicity and Electronic Properties on Biological Activity

The biological activity of coumarin derivatives is profoundly influenced by their physicochemical properties, particularly lipophilicity and electronic characteristics. These factors govern how the molecule interacts with biological membranes, receptor binding sites, and metabolic enzymes.

A structure-activity relationship (SAR) study of coumarin derivatives with antifungal activity demonstrated that O-substitutions are crucial. The presence of a short aliphatic chain, which increases lipophilicity, and/or electron-withdrawing groups like nitro (NO₂) or acetate (B1210297), which alter the electronic profile, was found to favor antifungal activity. mdpi.com The introduction of electron-withdrawing groups appears to contribute positively to fungicidal activity, an observation confirmed by Density Functional Theory (DFT) calculations of the Lowest Unoccupied Molecular Orbital (LUMO) density. mdpi.com

Stereochemical Considerations and Enantiomeric Effects on Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of many pharmaceuticals, including coumarin derivatives. biomedgrid.com When a molecule is chiral, its enantiomers (non-superimposable mirror images) can exhibit vastly different pharmacological and toxicological profiles because biological systems, such as receptors and enzymes, are themselves chiral. biomedgrid.com

A clear example of this is seen with the natural coumarin derivative murraxocin. A study identified a pair of enantiomers, (-)-murraxocin and (+)-murraxocin, that selectively inhibit TRPV2 channels. Whole-cell patch-clamp recordings revealed a significant difference in their potency, with the enantiomers exhibiting IC50 values of 22.2 ± 7.8 µM and 3.7 ± 0.7 µM, respectively. nih.gov This demonstrates that the specific spatial orientation of the molecule is crucial for its interaction with the target protein.

The introduction of chiral centers into the coumarin scaffold, for instance by adding substituents like menthyl or isopulegyl groups, creates chiral systems whose stereoisomers may have distinct biological activities. mdpi.com The synthesis of optically active coumarin analogues is an important strategy in medicinal chemistry to develop compounds with improved therapeutic indices. nih.gov In some cases, one enantiomer of a drug provides the desired therapeutic effect while the other may be inactive or even toxic. biomedgrid.com

CompoundEnantiomersTargetActivity (IC50)Key FindingReference
Murraxocin(-)-murraxocin (B304-1)TRPV2 Channels22.2 ± 7.8 µMEnantiomers show significantly different inhibitory potencies. nih.gov
(+)-murraxocin (B304-2)TRPV2 Channels3.7 ± 0.7 µMThe (+)-enantiomer is considerably more potent than the (-)-enantiomer. nih.gov

Conformational Flexibility and Receptor Recognition

The ability of a molecule to adopt different spatial arrangements, known as conformational flexibility, is vital for its recognition by and binding to a biological receptor. For coumarin derivatives, this flexibility allows the molecule to orient itself optimally within a binding pocket to maximize favorable interactions.

Molecular docking and dynamics simulations have provided significant insights into these interactions. Studies on the binding of coumarin derivatives to Human Serum Albumin (HSA) showed that the compounds bind primarily through hydrophobic and hydrogen bond interactions, leading to conformational changes in the protein itself. nih.gov The stability of the resulting protein-drug complex is maintained through these conformational rearrangements. nih.gov

In the context of enzyme inhibition, conformational freedom can significantly influence potency. For instance, in a series of acetylcholinesterase (AChE) inhibitors, increasing the conformational flexibility of a substituent in the peripheral anionic site (PAS) region of the enzyme by changing a phenyl to a benzyl group led to a significant enhancement in inhibitory activity. mdpi.com This added flexibility allowed the phenyl ring to occupy a more favorable hydrophobic region and enabled optimal orientation for hydrogen bonding with key amino acid residues. mdpi.com Similarly, computational docking studies on cannabinoid receptors have indicated that structural flexibility at the C-3 position of the coumarin core is crucial for high-affinity receptor binding. universiteitleiden.nl These findings underscore the dynamic nature of ligand-receptor interactions and the importance of conformational adaptability in designing potent and selective bioactive molecules. acs.org

Advanced Applications Non Medical/non Clinical

Development as Fluorescent Probes and Imaging Agents

The coumarin (B35378) framework is a cornerstone in the design of fluorescent probes and imaging agents due to its high quantum yield, photostability, and the sensitivity of its emission to the local environment. These characteristics allow for the development of "turn-on" or "turn-off" sensors for a variety of analytes and biological events.

Detection of Specific Analytes (e.g., Hydrogen Sulfide)

Although no specific studies detailing the use of 7-ethoxy-4-propyl-2H-chromen-2-one for hydrogen sulfide (B99878) (H₂S) detection were identified, numerous coumarin derivatives have been successfully engineered for this purpose. The typical design strategy involves modifying the coumarin core with a functional group that can react selectively with H₂S, leading to a significant change in fluorescence.

For instance, fluorescent probes for H₂S have been developed that utilize a reduction-based sensing mechanism. In these probes, a non-fluorescent coumarin derivative is functionalized with a group that quenches its fluorescence. The presence of H₂S reduces this quenching group, restoring the fluorescence of the coumarin fluorophore. This "turn-on" response provides a clear and measurable signal for H₂S detection. researchgate.netrsc.org The selectivity of these probes for H₂S over other biologically relevant sulfur species, such as cysteine and glutathione, is a critical aspect of their design. researchgate.net

Another approach involves the use of dual-detection fluorescent probes that can differentiate between hydrogen sulfide (H₂S) and hydrogen polysulfides (H₂Sₙ). These probes can exhibit different fluorescence emission signals in the presence of each analyte, enabling simultaneous visualization. nih.gov

Cellular and Subcellular Imaging in Research Contexts

The lipophilic nature of many coumarin derivatives allows them to readily cross cell membranes, making them excellent candidates for cellular and subcellular imaging. While direct imaging studies using This compound are not documented, related compounds are widely used to visualize cellular structures and processes.

For example, coumarin-based fluorescent probes have been designed to target specific organelles, such as mitochondria or the endoplasmic reticulum, by attaching appropriate targeting moieties to the coumarin scaffold. This allows for the high-resolution imaging of these structures in living cells. Furthermore, the sensitivity of coumarin fluorescence to environmental polarity and viscosity can be exploited to report on changes in the cellular microenvironment.

Biosensor Development

The development of biosensors is a significant application of fluorescent coumarins. These biosensors typically consist of a coumarin fluorophore linked to a biological recognition element, such as an enzyme or an antibody. The interaction of the biosensor with its target analyte triggers a change in the fluorescence properties of the coumarin, providing a quantifiable signal.

A notable example is the use of coumarin derivatives as fluorogenic substrates for cytochrome P450 (CYP) enzymes. caymanchem.comsigmaaldrich.com In this application, a non-fluorescent coumarin ether, such as 7-ethoxy-4-(trifluoromethyl)coumarin , is O-dealkylated by the CYP enzyme to produce a highly fluorescent product, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC). The rate of fluorescence increase is directly proportional to the enzyme activity. caymanchem.com This principle can be adapted to create biosensors for a wide range of enzymatic activities.

Table 1: Photophysical Properties of a Related Fluorogenic Coumarin Substrate

CompoundExcitation Max (nm)Emission Max (nm)Application
7-Ethoxy-4-(trifluoromethyl)coumarin410510Fluorogenic substrate for CYP enzymes. caymanchem.com
7-Hydroxy-4-(trifluoromethyl)coumarin (HFC)410510Fluorescent product of CYP enzyme activity. caymanchem.com

Applications in Materials Science

The unique photophysical and electronic properties of coumarins have led to their exploration in various materials science applications, from advanced lighting technologies to optical data storage.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

Coumarin derivatives are promising materials for use in Organic Light-Emitting Diodes (OLEDs) due to their high fluorescence quantum yields and tunable emission colors. By modifying the substituents on the coumarin ring, the emission wavelength can be shifted across the visible spectrum. The introduction of electron-donating groups at the 7-position, such as the ethoxy group in This compound , and electron-withdrawing groups at the 3- or 4-position can create a "push-pull" electronic structure, which is beneficial for achieving bright and efficient emission. nih.gov

While there is no specific data on the use of This compound in OLEDs, the general class of 7-alkoxy-4-alkylcoumarins is known for its strong blue fluorescence, a color that is often sought after for display and lighting applications.

Laser Dyes and Photoconducting Properties

Certain coumarin derivatives are well-established as laser dyes, capable of producing tunable laser emission in the blue-green region of the spectrum. The efficiency and photostability of these dyes are key to their performance. The photophysical properties of coumarin dyes are highly dependent on the solvent environment, which can be exploited to fine-tune their lasing characteristics. sigmaaldrich.com

The general photophysical properties of coumarins, including their ability to absorb and emit light efficiently, also suggest potential for applications in photoconductivity. Photoconductive materials exhibit an increase in electrical conductivity when exposed to light. While specific studies on the photoconducting properties of This compound are not available, the broader family of organic dyes, including coumarins, is an active area of research for such applications.

Table 2: Summary of Potential Advanced Applications Based on Related Coumarin Derivatives

Application AreaRelevant Coumarin Class/ExampleKey Property/Mechanism
Fluorescent Probes 7-Hydroxycoumarin derivativespH-dependent fluorescence
Coumarin-azide conjugates"Turn-on" fluorescence upon reduction by H₂S
Cellular Imaging Lipophilic coumarin estersMembrane permeability for intracellular staining
Biosensors 7-Ethoxy-4-(trifluoromethyl)coumarinEnzymatic conversion to a fluorescent product
OLEDs 7-Alkoxy-4-alkylcoumarinsHigh fluorescence quantum yield, color tunability
Laser Dyes 7-Hydroxy-4-methylcoumarinEfficient and photostable blue-green emission

Self-Assembly and Nanostructure Formation

The ability of molecules to spontaneously organize into well-defined nanoscale architectures is a cornerstone of bottom-up nanotechnology. While there is no specific research detailing the self-assembly of this compound, the behavior of other amphiphilic coumarin derivatives provides a strong indication of its potential in this area. Amphiphilicity, the possession of both hydrophobic and hydrophilic moieties, is a key driver for self-assembly in aqueous environments.

Coumarin derivatives with appropriate functionalization can act as building blocks for various nanostructures, such as nanoparticles, micelles, and vesicles. For instance, the introduction of long alkyl chains can impart the necessary hydrophobicity, while polar groups, such as the ethoxy group in this compound, contribute to the hydrophilic character. It is conceivable that under specific conditions of solvent and concentration, this compound could self-assemble into ordered structures. These coumarin-based nanostructures are of interest for their potential applications in areas such as drug delivery, sensing, and the development of novel materials with unique optical properties.

Utilization as Analytical Reagents

The inherent fluorescence of the coumarin nucleus makes many of its derivatives valuable as analytical reagents for enhancing the detection of various analytes.

Derivatization Agents for Enhanced Detection in Chromatography-Mass Spectrometry

In analytical chemistry, particularly in techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is a common strategy to improve the detectability of target molecules. Coumarin analogs are frequently employed as fluorescent labeling reagents for carboxylic acids, amines, and other functional groups.

While direct application of this compound as a derivatization agent is not documented, its structural relative, 7-ethoxy-4-methylcoumarin (B191235), and other coumarins with reactive sites are well-established in this role. These reagents react with the analyte to form a highly fluorescent derivative, significantly lowering the limit of detection. The general mechanism involves the reaction of a functional group on the coumarin with the analyte, resulting in a stable, fluorescently tagged molecule that can be easily detected. The propyl group at the 4-position of this compound could potentially influence the chromatographic behavior and solubility of the resulting derivatives.

Table 1: Examples of Coumarin-Based Derivatization Agents and Their Applications

Derivatization AgentAnalyte ClassDetection MethodReference
7-Amino-4-methylcoumarinCarboxylic acidsFluorescence researchgate.net
4-Bromomethyl-7-methoxycoumarinCarboxylic acidsFluorescence bibliomed.org
7-(Diethylamino)coumarin-3-carbohydrazideCarbonyl compoundsFluorescenceNot found in search results

Spectrophotometric Reagents

The chromophoric and fluorophoric nature of the coumarin ring system also lends itself to applications as spectrophotometric and fluorometric reagents, particularly for the detection of metal ions. The interaction of the coumarin derivative with a metal ion can lead to a change in the absorption or emission spectrum, allowing for quantitative analysis.

Although there is no specific data on this compound, other coumarin derivatives have been successfully used as fluorescent probes for various metal ions. The selectivity and sensitivity of these probes can be tuned by modifying the substituents on the coumarin ring. The ethoxy and propyl groups on the target compound could influence its coordination properties and, consequently, its selectivity towards specific metal ions.

Role as Key Intermediates in Complex Organic Synthesis

Coumarin derivatives are versatile starting materials and intermediates in the synthesis of more complex heterocyclic compounds. The reactivity of the coumarin ring system allows for a variety of chemical transformations, leading to the construction of novel molecular architectures with potential applications in materials science and other fields.

The presence of the ethoxy and propyl groups in this compound can be exploited to direct synthetic transformations and to impart specific properties to the final products. For example, the coumarin ring can undergo reactions such as Diels-Alder cycloadditions, Michael additions, and various condensation reactions to build more elaborate structures. While specific synthetic routes starting from this compound are not extensively reported, the general reactivity of the coumarin scaffold suggests its potential as a valuable building block in organic synthesis. For instance, related 7-hydroxycoumarins are known to be precursors for a variety of heterocyclic systems. ontosight.ai

Future Perspectives and Research Directions

Development of Highly Efficient and Sustainable Synthetic Methodologies

The synthesis of coumarin (B35378) derivatives has traditionally relied on classic condensation reactions such as the Pechmann, Knoevenagel, Perkin, and Claisen condensations. rsc.org However, these methods often involve harsh conditions, hazardous reagents, and generate significant chemical waste. iajesm.ineurekaselect.com The future of synthesizing compounds like 7-ethoxy-4-propyl-2H-chromen-2-one lies in the adoption of green chemistry principles. eurekaselect.com

Key areas of development include:

Biocatalysis: Utilizing enzymes or whole-cell systems to catalyze coumarin synthesis offers high specificity and mild reaction conditions, reducing environmental impact. iajesm.in Peroxidases, for example, can be used for oxidative cyclization reactions in an environmentally benign manner. iajesm.in

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly accelerate reaction times and improve yields, often in solvent-free conditions. kjscollege.com

Novel Catalysts: The use of Brønsted acidic ionic liquids and other recyclable catalysts is a promising avenue for creating more sustainable versions of classic reactions like the Pechmann condensation. rsc.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. nih.gov

Green Synthesis ApproachAdvantagesRelevant Reaction Types
Biocatalysis High specificity, mild conditions, reduced byproducts. iajesm.inEnzyme-catalyzed cyclizations, biotransformations. iajesm.in
Microwave Irradiation Faster reaction times, solvent-free options. kjscollege.comKnoevenagel condensation, Pechmann condensation. kjscollege.com
Ionic Liquids Recyclable catalysts, solvent-free conditions. rsc.orgnih.govPechmann condensation. rsc.org
Flow Chemistry High efficiency, scalability, enhanced safety. nih.govPhotocatalytic isomerization and lactonization. nih.gov

Discovery and Validation of Novel Molecular Targets

While coumarins are known to interact with a variety of biological targets, the specific interactions of this compound are not yet fully elucidated. Future research will focus on identifying and validating novel molecular targets to understand its therapeutic potential. Coumarin derivatives have shown activity against enzymes like acetylcholinesterase (AChE), carbonic anhydrases (hCAs), and α-glucosidase, which are relevant in neurodegenerative diseases and diabetes. frontiersin.org

Recent studies on other novel coumarin derivatives have identified potential targets such as:

NF-κB: A key regulator of the inflammatory response, implicated in diseases like hepatocellular carcinoma. sci-hub.se

HIV-1 Integrase (IN): Allosteric inhibition of this enzyme is a strategy for developing new anti-HIV drugs. nih.gov

Epidermal Growth Factor Receptor (EGFR): Overexpressed in many cancers, making it a prime target for anticancer therapies. psu.edu

Aβ Aggregation and TRKB Signaling: Relevant for Alzheimer's disease, where coumarins have shown neuroprotective effects by inhibiting amyloid-beta aggregation and activating neuroprotective pathways. nih.gov

Future research will likely employ chemoproteomics and other advanced screening techniques to map the interactome of this compound, revealing new therapeutic opportunities.

Rational Design of Next-Generation Coumarin Derivatives with Tailored Bioactivity

Building on a deeper understanding of molecular targets, the rational design of new derivatives will be a major focus. By modifying the this compound scaffold, researchers can fine-tune its pharmacokinetic and pharmacodynamic properties. The planar nature of the coumarin ring facilitates interaction with biomacromolecules through various non-covalent interactions. frontiersin.org

Computational tools will be central to this effort:

Molecular Docking and Dynamics: These simulations help predict how a molecule will bind to a specific target, guiding the design of more potent and selective inhibitors. nih.govnih.gov

3D-QSAR and Pharmacophore Modeling: These methods establish relationships between the 3D structure of a molecule and its biological activity, enabling the design of compounds with enhanced therapeutic profiles. researchgate.net

For example, by creating hybrid molecules that combine the coumarin core with other pharmacologically active motifs (like chalcones or triazoles), it is possible to develop multi-target agents for complex diseases such as cancer or Alzheimer's. nih.govfrontiersin.orgpsu.edu

Exploration of Unconventional Applications in Emerging Technologies

The unique photophysical properties of the coumarin core open up applications beyond medicine. mdpi.com Coumarins are highly fluorescent, and their emission properties can be tuned by chemical substitution. mdpi.com This makes derivatives like this compound potential candidates for:

Organic Light Emitting Diodes (OLEDs): The tunable fluorescence of coumarins is valuable for developing new materials for display and lighting technologies. mdpi.com

Fluorescent Chemosensors: Coumarin derivatives can be designed to change their fluorescence in the presence of specific metal ions or biomolecules, making them useful as analytical tools. researchgate.net

Photoactive Polymers: The ability of coumarins to undergo photoreactions, such as reversible dimerization, allows for their incorporation into smart materials. mdpi.com These materials could have applications in self-healing polymers, drug delivery systems, soft robotics, and 4D printing. mdpi.com

Aggregation-Induced Emission (AIE): Some unconventional, rotor-free coumarins have been discovered to exhibit AIE, where they become highly emissive in an aggregated state. acs.org This property is highly desirable for applications in bio-imaging and materials science. acs.org

Emerging ApplicationUnderlying PropertyPotential Use Case
OLEDs Tunable fluorescence. mdpi.comDisplay screens, solid-state lighting.
Chemosensors Environment-sensitive fluorescence. researchgate.netDetection of metal ions, amino acids. researchgate.net
Smart Polymers Photoreactivity (dimerization). mdpi.comSelf-healing materials, controlled drug release. mdpi.com
AIEgens Aggregation-Induced Emission. acs.orgHigh-contrast bio-imaging, luminescent materials. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Future applications of AI in this context include:

Generative Models: AI can design novel, synthetically accessible coumarin derivatives with optimized properties for specific targets. researchgate.netspringernature.com These models can perform tasks like lead generation and scaffold hopping. springernature.com

Predictive Modeling: Machine learning algorithms can predict the bioactivity, toxicity, and pharmacokinetic profiles of new compounds, streamlining the lead optimization process. researchgate.netnih.gov

Retrosynthesis Prediction: AI can assist in planning the most efficient synthetic routes for novel coumarin derivatives, integrating with automated synthesis platforms. researchgate.netnih.gov

The synergy between AI and coumarin research holds immense promise for accelerating the design-make-test-analyze cycle, leading to the faster development of new drugs and materials. researchgate.netnih.gov

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy at C7, propyl at C4). Coumarin carbonyl (C2) typically resonates at δ 160–165 ppm in ¹³C NMR .
  • X-ray Crystallography : Single-crystal analysis resolves spatial arrangement. For example, triclinic systems (space group P1) with unit cell parameters a = 9.0371 Å, b = 9.6216 Å, c = 11.0308 Å have been reported for structurally similar compounds .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected m/z: ~260.3 for C₁₄H₁₆O₃).

How can researchers address low yields in Lewis acid-mediated syntheses of coumarin derivatives?

Advanced
Low yields often stem from competing side reactions (e.g., oligomerization of intermediates). Mitigation strategies include:

  • Stepwise Synthesis : Separating phenol activation and cyclization steps to reduce complexity .
  • Additive Screening : Introducing scavengers (e.g., molecular sieves) to trap water and prevent catalyst deactivation.
  • Microwave Assistance : Shortening reaction time (e.g., 30 min at 100°C) to suppress degradation pathways .
    Evidence from FeCl₃-mediated syntheses highlights yield improvements (from 45% to 68%) via solvent drying and inert atmospheres .

What strategies are effective in analyzing π-π interactions in the crystal structure of this compound?

Q. Advanced

  • Crystal Packing Analysis : Measure intermolecular distances (e.g., 3.5–4.0 Å between aromatic rings) to identify π-π stacking. Software like Mercury visualizes these interactions .
  • Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., C···C contacts >50% indicate strong stacking).
  • Thermal Ellipsoid Models : Assess molecular rigidity; planar coumarin cores favor stacking over torsional disorder .
    Data from analogous compounds show triclinic packing with π-π interactions dominating stabilization (e.g., V = 814.20 ų, α = 75.171°) .

How should researchers design biological activity studies for this compound across different assay models?

Q. Advanced

  • Target Selection : Prioritize assays linked to coumarin bioactivity (e.g., anticoagulation via vitamin K antagonism, antimicrobial via efflux pump inhibition).
  • Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to determine IC₅₀/EC₅₀ values.
  • Comparative Studies : Test against 7-hydroxy-4-phenyl analogs to evaluate ethoxy/propyl substituent effects on potency .
  • In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like human serum albumin or cytochrome P450 .

How do substituent modifications (e.g., ethoxy vs. hydroxy groups) influence the compound’s photophysical properties?

Q. Advanced

  • UV-Vis Spectroscopy : Ethoxy groups redshift absorption maxima (e.g., λmax ~320 nm vs. ~290 nm for hydroxy analogs) due to electron-donating effects.
  • Fluorescence Quenching : Propyl chains enhance hydrophobicity, reducing solvent polarity effects on emission intensity.
  • Computational Modeling : TD-DFT calculations correlate substituent electronic parameters (Hammett σ) with excited-state behavior .

What computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?

Q. Advanced

  • Fukui Function Analysis : Identifies electrophilic sites (e.g., C3/C4 positions) prone to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulates solvent accessibility of the lactone ring under physiological conditions (e.g., PBS buffer at 310 K).
  • QM/MM Hybrid Models : Predict hydrolysis pathways of the coumarin core in alkaline media .

How can researchers resolve contradictions in reported biological activities of structurally similar coumarins?

Q. Advanced

  • Meta-Analysis : Aggregate data from PubChem BioAssay or ChEMBL to identify trends (e.g., antimicrobial vs. cytotoxic thresholds).
  • Assay Standardization : Control variables like cell line viability (MTT vs. resazurin assays) and incubation time .
  • Structural-Activity Landscapes : Cluster analogs by substituent patterns (e.g., ethoxy vs. methoxy) to isolate key pharmacophores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.